

Technical Guide: Synthesis and Characterization of N-ethoxy-3-iodobenzamide

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Compound of Interest

Compound Name: *N*-ethoxy-3-iodobenzamide

Cat. No.: B15081813

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **N-ethoxy-3-iodobenzamide**, a compound of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of specific published protocols for this exact molecule, this document outlines a well-established synthetic methodology based on analogous chemical transformations and details the expected characterization data.

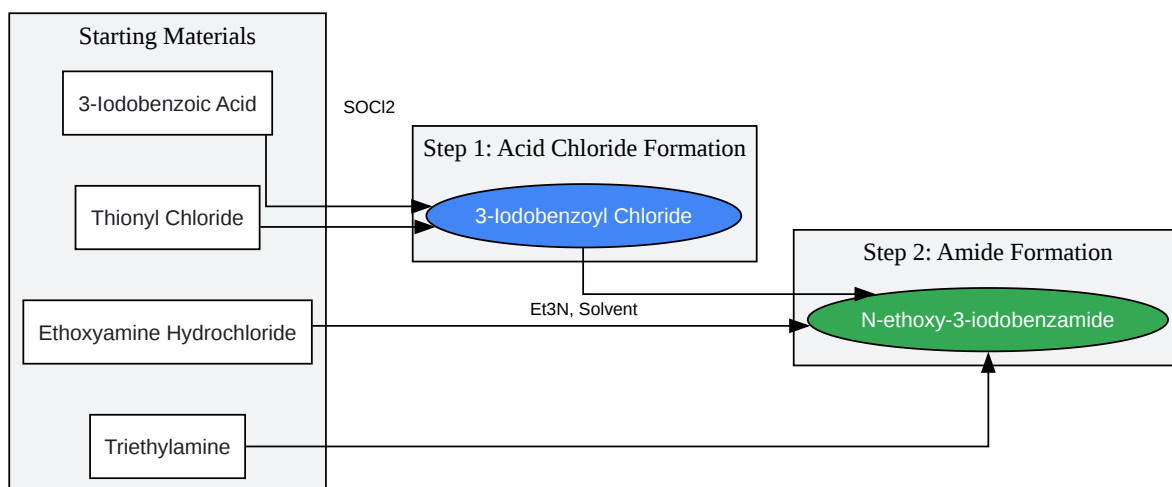
Introduction

N-ethoxy-3-iodobenzamide is an organic compound featuring an N-ethoxy amide group and an iodine atom on a benzene ring. The presence of the iodine atom makes it a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the creation of diverse molecular scaffolds.^[1] Radioiodinated analogues of benzamides have also been explored for their potential in medical imaging.^[1] This guide details a probable synthetic route and the analytical techniques required to verify the compound's identity and purity.

Proposed Synthesis of N-ethoxy-3-iodobenzamide

A plausible and efficient method for the synthesis of **N-ethoxy-3-iodobenzamide** involves the acylation of ethoxyamine with 3-iodobenzoyl chloride. This reaction is a standard method for amide bond formation.

Synthesis Workflow



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Caption: Proposed two-step synthesis workflow for **N-ethoxy-3-iodobenzamide**.

Experimental Protocol

Step 1: Synthesis of 3-Iodobenzoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodobenzoic acid in an excess of thionyl chloride.
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
- Allow the mixture to cool to room temperature.

- Remove the excess thionyl chloride under reduced pressure to yield crude 3-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **N-ethoxy-3-iodobenzamide**

- In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethoxyamine hydrochloride in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
- Add two equivalents of a non-nucleophilic base, such as triethylamine, to the solution and stir for 15-20 minutes at 0 °C to liberate the free ethoxyamine.
- Slowly add a solution of 3-iodobenzoyl chloride in the same anhydrous solvent to the ethoxyamine solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **N-ethoxy-3-iodobenzamide**.

Characterization

The synthesized **N-ethoxy-3-iodobenzamide** should be characterized using standard analytical techniques to confirm its structure and purity.

Physical Properties

Property	Expected Value
CAS Number	290839-75-7[2]
Molecular Formula	C ₉ H ₁₀ INO ₂
Molecular Weight	291.09 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	To be determined experimentally

Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Aromatic protons in the range of 7.0-8.5 ppm.
Methylene protons of the ethoxy group as a quartet around 4.0 ppm.	
Methyl protons of the ethoxy group as a triplet around 1.3 ppm.	
A broad singlet for the N-H proton.	
¹³ C NMR	Aromatic carbons in the range of 120-140 ppm.
A signal for the carbon attached to iodine around 94 ppm.	
A carbonyl carbon signal around 165 ppm.	
Methylene and methyl carbons of the ethoxy group.	
IR (Infrared Spectroscopy)	N-H stretching vibration around 3300-3400 cm ⁻¹ .
C=O (amide) stretching vibration around 1640-1680 cm ⁻¹ .	
C-N stretching vibration around 1210-1330 cm ⁻¹ .	
C-O stretching vibration around 1000-1100 cm ⁻¹ .	
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) or protonated molecular ion peak ([M+H] ⁺) corresponding to the molecular weight of the compound.
A characteristic isotopic pattern for the presence of one iodine atom.	

Potential Applications and Future Directions

The **N-ethoxy-3-iodobenzamide** scaffold is a versatile platform for the development of novel compounds. The iodine atom can serve as a handle for introducing various functional groups through palladium-catalyzed cross-coupling reactions.[1] This allows for the synthesis of libraries of compounds for screening in drug discovery programs. Furthermore, N-alkoxybenzamides have been utilized in palladium(II)-catalyzed C-H activation reactions to synthesize substituted heterocycles.[3] The exploration of **N-ethoxy-3-iodobenzamide** in these areas could lead to the discovery of new chemical entities with interesting biological or material properties.

Safety and Handling

Standard laboratory safety precautions should be followed when handling the reagents and products involved in this synthesis. Thionyl chloride is corrosive and toxic, and should be handled in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.

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